JR-AB2-011

mTORC2 Glioblastoma Structure-Activity Relationship

JR-AB2-011 is a selective mTORC2 inhibitor that uniquely blocks the Rictor-mTOR protein-protein interaction (Ki 0.19 μM, IC50 0.36 μM), leaving mTORC1 activity intact. This specificity ensures reproducible GBM research without confounding mTORC1 blockade. Procure high-purity JR-AB2-011 for precise preclinical studies.

Molecular Formula C17H14Cl2FN3OS
Molecular Weight 398.3 g/mol
Cat. No. B10825248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJR-AB2-011
Molecular FormulaC17H14Cl2FN3OS
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeySHKNIJKASRGSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JR-AB2-011 (N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide): A Selective mTORC2 Inhibitor for Glioblastoma Research


N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide, also designated JR-AB2-011 (CAS 2411853-34-2), is a synthetic thiazolidine carboxamide derivative that functions as a selective, small-molecule inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2) [1]. The compound was identified through structure-activity relationship (SAR) optimization of a parent hit (CID613034/JR-AB2-000) and specifically blocks the protein-protein interaction between Rictor and mTOR, a critical step in mTORC2 assembly and function . It exhibits significant anti-glioblastoma multiforme (GBM) activity in both in vitro and in vivo models, making it a specialized tool for investigating mTORC2-dependent signaling pathways in cancer research .

The Risk of Substituting JR-AB2-011 with Alternative mTOR or Thiazolidine Inhibitors


Generic substitution of JR-AB2-011 with other mTOR pathway inhibitors or structurally related thiazolidine carboxamides is not scientifically valid due to its unique mechanism of action and selectivity profile. Unlike ATP-competitive mTOR kinase inhibitors (e.g., PP242, OSI-027) that target the catalytic site of both mTORC1 and mTORC2, JR-AB2-011 acts as a selective protein-protein interaction inhibitor, blocking the association of Rictor with mTOR without affecting mTORC1 assembly or activity [1]. Furthermore, SAR studies demonstrate that minor modifications to the thiazolidine core or pendant aryl groups profoundly alter potency and selectivity; for example, the parent compound JR-AB2-000 (CID613034) exhibits significantly weaker mTORC2 inhibition and reduced anti-GBM efficacy [2]. Therefore, procurement of a specific analog with defined purity and validated biological activity is essential for reproducible research outcomes.

Quantitative Differentiation of JR-AB2-011 Against Key Comparators


Enhanced mTORC2 Inhibitory Potency Compared to Parent Lead Compound

JR-AB2-011 (target compound) demonstrates markedly improved mTORC2 inhibitory potency relative to its parent compound JR-AB2-000 (CID613034). The IC50 for mTORC2 inhibition decreased from 1.64 μM (parent) to 0.36 μM (JR-AB2-011), representing a 4.6-fold improvement in potency [1]. This enhancement was achieved through targeted SAR modifications to the thiazolidine scaffold, resulting in a compound that blocks Rictor-mTOR association at lower effective concentrations [2].

mTORC2 Glioblastoma Structure-Activity Relationship

Superior Binding Affinity for Rictor Compared to Parent Compound

JR-AB2-011 exhibits a substantially higher binding affinity for the Rictor protein than its parent compound. The Ki value for blocking Rictor-mTOR association is 0.19 μM for JR-AB2-011 compared to 1.46 μM for JR-AB2-000, an approximately 7.7-fold improvement in binding affinity [1]. Surface plasmon resonance (SPR) analyses confirmed that JR-AB2-000 selectively binds to Rictor with a Kd of ~1 μM, and SAR studies identified JR-AB2-011 as having a 6-7 fold improved binding affinity [2].

Binding Affinity Protein-Protein Interaction Surface Plasmon Resonance

Selective mTORC2 Inhibition Without mTORC1 Interference

Unlike dual mTORC1/mTORC2 kinase inhibitors such as PP242 and OSI-027, JR-AB2-011 selectively inhibits mTORC2 without affecting mTORC1 activity or assembly . In cellular assays, JR-AB2-011 specifically inhibited phosphorylation of mTORC2 substrates (AKT Ser-473, NDRG1 Thr-346, PKCα Ser-657) while having no appreciable effect on the mTORC1 substrate S6K (Thr-389) or mTORC1-dependent negative feedback loops [1]. In contrast, PP242 inhibits both mTORC1 and mTORC2 with IC50 values of 30 nM and 58 nM respectively, and OSI-027 shows IC50 values of 22 nM (mTORC1) and 65 nM (mTORC2) [2]. This selectivity profile of JR-AB2-011 is mechanistically distinct and enables pathway-specific interrogation.

Selectivity mTORC1 Off-Target Effects

In Vivo Anti-Tumor Efficacy in Glioblastoma Xenograft Models

JR-AB2-011 demonstrates significant anti-tumor activity in GBM xenograft models, a property not uniformly observed with earlier analogs. In LN229 GBM xenograft-bearing mice, JR-AB2-011 treatment at 4 mg/kg/day and 20 mg/kg/day (i.p.) significantly reduced tumor growth compared to vehicle control [1]. The compound also prolonged survival in mice bearing orthotopic X01-Luc GBM stem cell xenografts and reduced downstream mTORC2 signaling in tumor tissue [2]. In contrast, the parent compound JR-AB2-000 showed weaker in vivo efficacy, and other SAR analogs like JR-AB2-030 improved apoptosis but to a lesser degree than JR-AB2-011 [3].

In Vivo Xenograft Glioblastoma

High Analytical Purity Suitable for Reproducible Biological Assays

JR-AB2-011 is available with high analytical purity verified by HPLC, typically ≥98% and up to 99.92% depending on the vendor batch . This level of purity is critical for minimizing confounding effects from impurities in sensitive biochemical and cellular assays. For comparison, early research-grade batches of the parent compound JR-AB2-000 (CID613034) were obtained from the NCI Developmental Therapeutics Program with standard purity specifications, and subsequent SAR analogs required custom synthesis and purification [1]. The commercial availability of JR-AB2-011 at high purity ensures lot-to-lot consistency and reduces experimental variability .

Purity Quality Control Reproducibility

Defined Solubility Profile for In Vitro and In Vivo Dosing

JR-AB2-011 exhibits defined solubility in DMSO (≥40-62.5 mg/mL) and ethanol (≥3-6.34 mg/mL), while being insoluble in water . This solubility profile supports preparation of concentrated stock solutions for in vitro studies and facilitates formulation for in vivo administration. For example, JR-AB2-011 has been formulated as a clear solution in DMSO for cell-based assays and in appropriate vehicles for intraperitoneal injection in xenograft studies (4-20 mg/kg/day) [1]. In contrast, some earlier thiazolidine analogs required more complex solubilization strategies or exhibited lower solubility, limiting their utility in certain experimental contexts.

Solubility Formulation DMSO

Recommended Applications for JR-AB2-011 Based on Validated Evidence


Selective mTORC2 Pathway Dissection in Cancer Cell Signaling

JR-AB2-011 is optimally suited for experiments requiring specific inhibition of mTORC2 without confounding mTORC1 blockade. In GBM cell lines (e.g., LN229, U87), treatment with JR-AB2-011 at concentrations of 0.1-1 μM for 24-72 hours specifically reduces phosphorylation of mTORC2 substrates AKT (Ser-473), NDRG1 (Thr-346), and PKCα (Ser-657) while leaving mTORC1-dependent S6K (Thr-389) phosphorylation unaltered [1]. This selectivity enables researchers to attribute observed phenotypic changes (e.g., reduced cell proliferation, migration, and invasiveness) directly to mTORC2 inhibition, a distinction not possible with dual mTOR kinase inhibitors like PP242 or OSI-027.

Preclinical In Vivo Efficacy Studies in Glioblastoma Models

JR-AB2-011 has demonstrated significant anti-tumor activity in subcutaneous and orthotopic GBM xenograft models. In LN229 xenograft-bearing mice, daily intraperitoneal administration at 4 or 20 mg/kg significantly reduced tumor volume compared to vehicle controls [2]. Additionally, JR-AB2-011 prolonged survival in orthotopic X01-Luc GBM stem cell xenografts, with concurrent reduction in mTORC2 downstream signaling in tumor tissue [3]. These validated in vivo results support the use of JR-AB2-011 as a tool compound for preclinical proof-of-concept studies targeting mTORC2 in GBM and potentially other Rictor-dependent malignancies.

Structure-Activity Relationship (SAR) Reference for Thiazolidine-Based mTORC2 Inhibitors

JR-AB2-011 serves as a benchmark compound in SAR campaigns aimed at developing improved mTORC2 inhibitors. The published SAR data demonstrate that modifications to the thiazolidine core and pendant aryl groups profoundly impact potency, with JR-AB2-011 representing the optimized lead from a series of over 30 analogs [4]. Researchers engaged in medicinal chemistry optimization of this scaffold can use JR-AB2-011 as a positive control to benchmark new analogs against a compound with well-characterized IC50 (0.36 μM), Ki (0.19 μM), and in vivo efficacy.

Investigating Rictor-mTOR Protein-Protein Interaction as a Therapeutic Vulnerability

Unlike ATP-competitive inhibitors that target the mTOR kinase domain, JR-AB2-011 uniquely disrupts the Rictor-mTOR protein-protein interaction essential for mTORC2 assembly and function. Surface plasmon resonance (SPR) studies confirm that JR-AB2-011 selectively binds to Rictor (Kd ~1 μM) and prevents its association with mTOR [5]. This mechanism makes JR-AB2-011 a valuable tool for studying the biological consequences of disrupting mTORC2 complex formation, distinct from catalytic inhibition, and for evaluating protein-protein interaction disruption as a therapeutic strategy in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for JR-AB2-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.